molecular formula C13H23N3O5S B2937890 1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid CAS No. 1118787-08-8

1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid

Cat. No.: B2937890
CAS No.: 1118787-08-8
M. Wt: 333.4
InChI Key: HEIXDUKTGITJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(1-Methanesulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H23N3O5S . It’s used for proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 333.4 . The SMILES representation is CS(=O)(=O)N1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)O .


Physical and Chemical Properties Analysis

This compound has a predicted density of approximately 1.4 g/mL and a predicted refractive index of n 20D 1.59 . It should be stored at room temperature .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research has demonstrated the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry. A study by Karaman et al. (2016) highlighted the synthesis of two novel series of sulfonyl hydrazone having piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, showcasing the significance of such structures in developing potential therapeutic agents (Karaman et al., 2016).

Antioxidant and Anticholinesterase Activity

The synthesized compounds in the aforementioned study exhibited significant antioxidant and anticholinesterase activities. Particularly, N′-(2,6-diphenylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide showed notable lipid peroxidation inhibitory activity, highlighting the potential of these compounds in addressing oxidative stress and cholinesterase-related disorders, such as Alzheimer's disease.

Antibacterial Evaluation

Another study by Aziz‐ur‐Rehman et al. (2017) introduced new derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds were synthesized and screened for their antibacterial evaluation, indicating valuable results that could contribute to the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Direct Dehydrogenative Alkylation

Research by Liu et al. (2013) explored a manganese dioxide (MnO2)-methanesulfonic acid oxidation system to promote the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This process represents an economical and environmentally friendly method for alkylation, crucial for various synthetic applications (Liu et al., 2013).

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)carbamoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5S/c1-22(20,21)16-8-4-11(5-9-16)14-13(19)15-6-2-10(3-7-15)12(17)18/h10-11H,2-9H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXDUKTGITJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.